tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group in organic synthesis due to its stability and ease of removal under mild conditions. The compound is characterized by the presence of a tert-butyl group, an aminobutan-2-yl moiety, and a carbamate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method involves the use of tert-butyl chloroformate and the corresponding amine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Acids and Bases: Hydrolysis reactions typically require strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the carbamate group yields the corresponding amine and carbon dioxide .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without affecting the protected amine .
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The protecting group can be easily removed under mild conditions, making it ideal for use in solid-phase peptide synthesis .
Medicine
In medicine, derivatives of this compound are investigated for their potential use as prodrugs. The carbamate group can be hydrolyzed in vivo to release the active drug .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its stability and ease of removal make it a valuable intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride involves the hydrolysis of the carbamate group to release the corresponding amine. This reaction is catalyzed by enzymes such as esterases and occurs under physiological conditions. The released amine can then interact with its molecular targets, which may include enzymes, receptors, or other proteins .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound is similar in structure but contains a dihydroxypropyl group instead of an aminobutan-2-yl moiety.
tert-Butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride: This compound has a cyclopentyl group instead of a butyl group.
tert-Butyl N-[trans-2-methylazetidin-3-yl]carbamate hydrochloride: This compound features an azetidinyl group.
Uniqueness
tert-Butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate hydrochloride is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an aminobutan-2-yl moiety. This combination of features makes it particularly useful as a protecting group in organic synthesis and as an intermediate in the production of pharmaceuticals .
Properties
Molecular Formula |
C9H21ClN2O2 |
---|---|
Molecular Weight |
224.73 g/mol |
IUPAC Name |
tert-butyl N-[(2R,3S)-3-aminobutan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C9H20N2O2.ClH/c1-6(10)7(2)11-8(12)13-9(3,4)5;/h6-7H,10H2,1-5H3,(H,11,12);1H/t6-,7+;/m0./s1 |
InChI Key |
KXWJLSCBOFUOQV-UOERWJHTSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C)NC(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CC(C(C)NC(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.